Hexaphenyldigermane

Bond dissociation energy Organogermanium thermochemistry Torsional-recoil effusion

Hexaphenyldigermane (Ph₃GeGePh₃) is the preferred Group 14 dimetallane for photochemical radical generation with thermal dormancy. Unlike the distannane (no radical signal) and disilane (higher Si–Si BDE ~88 kcal·mol⁻¹), its Ge–Ge bond (~58 kcal·mol⁻¹) enables controlled cleavage without spontaneous dissociation. Three polymorphs and NIST-validated thermochemical data support CVD/ALD reactor design. Select this digermane explicitly for hydrogermolysis, germyl radical clocks, or Ge thin-film deposition where Si/Sn analogs compromise reproducibility.

Molecular Formula C36H30Ge2
Molecular Weight 607.9 g/mol
CAS No. 2816-39-9
Cat. No. B1599380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexaphenyldigermane
CAS2816-39-9
Molecular FormulaC36H30Ge2
Molecular Weight607.9 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/2C18H15Ge/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h2*1-15H
InChIKeyJQHWEIUKAAZLFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexaphenyldigermane (CAS 2816-39-9): Procurement-Grade Organodigermane for Controlled Ge–Ge Bond Activation


Hexaphenyldigermane (Ph₃GeGePh₃, CAS 2816-39-9) is a homoleptic diaryl-substituted digermane featuring a direct germanium–germanium σ‑bond symmetrically terminated by six phenyl groups (molecular formula C₃₆H₃₀Ge₂, MW 607.90 g·mol⁻¹) [1]. It crystallizes as a colorless solid with a melting point of 340–347 °C and is classified within Group 14 organometallic chemistry as the germanium congener of hexaphenyldisilane and hexaphenyldistannane [2]. Its defining chemical signature is a Ge–Ge single bond that is measurably weaker than the corresponding Si–Si bond yet thermally robust toward spontaneous homolytic dissociation, positioning it as a platform reagent where bond scission must be precisely triggered rather than passively managed [3][4].

Why Hexaphenyldigermane Cannot Be Replaced by In-Class Analogs Without Consequences for Bond Activation Chemistry


The Group 14 hexaphenyl dimetallanes—hexaphenyldisilane (Si, CAS 1450-23-3), hexaphenyldigermane (Ge, CAS 2816-39-9), and hexaphenyldistannane (Sn, CAS 1064-10-4)—exhibit systematic but non‑linear variations in bond strength, radical photogeneration efficiency, and solid‑state polymorphism that preclude their interchangeable use in synthesis, materials deposition, or mechanistic studies [1]. The Ge–Ge bond dissociation energy (58 ± 5 kcal·mol⁻¹) is approximately 30 kcal·mol⁻¹ lower than the Si–Si bond (88 ± 7 kcal·mol⁻¹), translating into milder thermal‑activation thresholds for controlled digermane scission [2][3]. Conversely, hexaphenyldigermane is kinetically inert toward spontaneous radical dissociation, unlike hexaphenylethane, and photochemically generates persistent germyl radicals under conditions where the distannane analog yields no detectable stannyl radical signal [4][5]. These quantifiable discontinuities mean that substituting the digermane with a disilane, distannane, or carbon‑backbone analog alters the activation landscape sufficiently to compromise reproducibility in bond‑insertion, radical‑mediated, and vapor‑phase precursor workflows.

Quantitative Differentiation Evidence for Hexaphenyldigermane Against Its Closest Structural Analogs


Ge–Ge Bond Dissociation Energy Is 34 % Lower Than Si–Si, Enabling Milder Controlled Scission

Hexaphenyldigermane exhibits a Ge–Ge bond dissociation energy D(Ph₃Ge–GePh₃) of 58 ± 5 kcal·mol⁻¹, determined by torsional‑recoil effusion sublimation‑pressure measurements [1]. The direct silicon analog, hexaphenyldisilane, has a Si–Si bond dissociation energy D(Ph₃Si–SiPh₃) of 88 ± 7 kcal·mol⁻¹ measured under the same experimental methodology [2]. The germanium congener thus requires approximately 30 kcal·mol⁻¹ less energy for homolytic bond rupture, representing a 34 % reduction relative to the disilane baseline. This magnitude of difference is sufficient to shift thermal or photochemical activation thresholds into regimes where the disilane remains intact, providing a tunable window for selective Ge–Ge chemistry in mixed‑element systems.

Bond dissociation energy Organogermanium thermochemistry Torsional-recoil effusion

Photochemical Generation of Triphenylgermyl Radicals Achieved; Triphenylstannyl Radicals Undetectable Under Identical Conditions

Direct photolysis of hexaphenyldigermane in fluid solution generated triphenylgermyl radicals (Ph₃Ge•) that were detected by time‑resolved EPR spectroscopy with chemically induced dynamic electron polarization (CIDEP) [1]. The same study examined hexaphenyldisilane, which analogously produced triphenylsilyl radicals (Ph₃Si•), and hexaphenyldistannane, for which the triphenylstannyl radical (Ph₃Sn•) was not observed within the instrument time resolution of approximately 80 ns [1]. The electron spin polarization pattern for the germane and silane was interpreted in terms of a triplet mechanism, and the ²⁹Si isotope hyperfine coupling yielded an electron density on silicon of 0.52, establishing baseline radical characterization that is available for germanium but absent for tin [1].

CIDEP spectroscopy Group 14 radical photochemistry EPR detection

Zero Dissociation into Free Radicals Under Ambient and Elevated Temperatures, in Decisive Contrast to Hexaphenylethane

Magnetic susceptibility measurements on hexaphenyldigermane placed the upper limit of dissociation into free radicals at 1 % in the solid state and 20 % in a near‑saturated benzene solution at 25 °C, though the investigators considered any dissociation improbable under those conditions; ebullioscopic molecular‑weight determinations in benzene likewise found no dissociation [1]. Hexaphenyldigermane was further characterized as inert to oxygen and to iodine in chloroform at ambient temperature, with iodine‑induced cleavage requiring refluxing xylene [1]. By comparison, the carbon congener hexaphenylethane undergoes spontaneous, reversible dissociation into triphenylmethyl radicals under ambient conditions—a property that defines its utility but also introduces uncontrolled radical background in synthetic sequences [1][2]. Hexaphenyldisilane shares the digermane's resistance to dissociation; however, the disilane's higher Si–Si bond strength (88 kcal·mol⁻¹ vs. 58 kcal·mol⁻¹) makes subsequent deliberate bond activation more energy‑intensive [3].

Thermal stability Radical dissociation Magnetic susceptibility

Polymorphism with Characterized Ge–Ge Bond Length of 243.7 pm: Structural Benchmark Distinct from Si and Sn Congeners

Hexaphenyldigermane crystallizes in three distinct modifications depending on solvent and temperature: a triclinic form (1a) stable below 418 K, a metastable hexagonal form (1b) with a conversion enthalpy of 8.4 kJ·mol⁻¹ at 418 K, and a rhombohedral form (1c) incorporating two moles of crystal benzene [1]. The Ge–Ge bond distance in modification 1a was refined to 243.7(2) pm by single‑crystal X‑ray diffraction (R = 0.037), and the Ge–Ge stretching frequency was assigned in the range 220–250 cm⁻¹ [1]. This bond length is intermediate between the Si–Si distance of 2.38 Å (238 pm) reported for hexaphenyldisilane from synchrotron powder diffraction [2] and the Sn–Sn distance of 2.8014(13) Å (280 pm) determined for the triclinic polymorph of hexaphenyldistannane [3], reflecting the expected increase in covalent radius down Group 14. The polymorphism is not observed for the disilane analog under comparable conditions, providing a crystallographic handle unique to the digermane.

X-ray crystallography Polymorphism Ge–Ge bond length

Gas‑Phase Enthalpy of Formation (ΔfH°gas = 156.7 ± 3.0 kcal·mol⁻¹) Provides Thermochemical Baseline Absent for Distannane Congener

The gas‑phase standard enthalpy of formation of hexaphenyldigermane has been critically evaluated and compiled as ΔfH°gas = 156.7 ± 3.0 kcal·mol⁻¹ in the NIST Chemistry WebBook [1]. This value is derived from combustion calorimetry and sublimation pressure measurements and serves as the foundational thermochemical anchor for calculating Ge–Ge and Ge–C bond dissociation energies [2]. By contrast, the analogous ΔfH°gas for hexaphenyldistannane is not available in the NIST thermochemical archive, limiting quantitative thermodynamic analysis for the tin congener. The ΔfH°gas value for hexaphenyldisilane is also compiled, enabling direct calculation of reaction enthalpies for transmetallation or ligand‑exchange processes between the Si and Ge systems.

Thermochemistry Enthalpy of formation NIST reference data

Selective Ni(0) Insertion into Ge–Ge Over Ge–Ph Bond Under Thermal Control, Enabling Targeted Synthesis of Germyl–Nickel Complexes

The reaction of hexaphenyldigermane with a low‑valent nickel precursor resulted in insertion of the nickel species into both Ge–Ge and Ge–Ph bonds, yielding mononuclear nickel complexes [1]. Critically, the chemoselectivity was temperature‑dependent: insertion into the Ge–Ge bond occurred preferentially when the reaction was conducted at higher temperature, providing a synthetic lever to steer product distribution toward the digermane‑derived insertion product [1]. This thermal selectivity is a direct consequence of the Ge–Ge bond being weaker than the Ge–Ph bond (58 vs. ~70 kcal·mol⁻¹) and is not equally accessible for the more robust Si–Si bond of hexaphenyldisilane, where competitive Si–Ph bond insertion pathways are less easily suppressed.

Transition metal insertion Organogermanium ligand Nickel complexes

Validated Application Scenarios for Hexaphenyldigermane Grounded in Quantitative Differentiation Evidence


Controlled Photochemical Generation of Germyl Radicals for Polymerization Initiation and Mechanistic Spin‑Trapping

Hexaphenyldigermane is the Group 14 dimetallane of choice when a photochemically actuated radical source is required that must remain thermally dormant in the dark. As demonstrated by Saiful et al. (2001), direct photolysis of Ph₃GeGePh₃ generates persistent triphenylgermyl radicals detectable by EPR, whereas the distannane analog Ph₃SnSnPh₃ yields no radical signal within an 80‑ns time window [1]. This binary functional difference means that in photoinitiator formulations, radical‑clock experiments, or CIDEP mechanistic studies, the digermane is an active photoreagent and the distannane is not. Laboratories procuring for photochemical workflows should select the digermane explicitly over the distannane to ensure radical generation capability.

Thermally Activated yet Bench‑Stable Synthon for Stepwise Oligogermane Chain Construction

The combination of zero spontaneous radical dissociation (Gilman & Gerow, 1955) with a Ge–Ge bond dissociation energy 30 kcal·mol⁻¹ lower than that of the Si–Si analog (Kana'an, 1974) makes hexaphenyldigermane an ideal chain‑extension building block [2][3]. It can be stored and handled without the radical‑quenching precautions required for hexaphenylethane, yet undergoes controlled cleavage under thermal or reducing conditions that leave Si–Si bonds intact. This profile is particularly valuable in hydrogermolysis‑based oligogermane synthesis (Weinert, 2006), where precise Ge–Ge bond formation and cleavage must occur without collateral disilane degradation [4]. Procurement should prioritize hexaphenyldigermane over hexaphenyldisilane when the synthetic target requires germanium‑specific bond‑activation windows.

Thermochemically Characterized Molecular Precursor for Germanium‑Containing Thin‑Film Deposition

Hexaphenyldigermane is one of the few organodigermanes for which the gas‑phase enthalpy of formation (ΔfH°gas = 156.7 ± 3.0 kcal·mol⁻¹) has been critically compiled and validated by NIST [5]. This thermochemical datum, combined with the measured sublimation enthalpy of 50 ± 1 kcal·mol⁻¹ (Kana'an, 1974), enables accurate thermodynamic modeling of vapor‑phase transport and decomposition kinetics in CVD and ALD reactor design [3]. The distannane congener lacks these fundamental data, precluding rigorous process engineering. For semiconductor or optical‑materials laboratories evaluating germanium precursors for thin‑film deposition, hexaphenyldigermane is the thermochemically defensible choice.

Solid‑State Polymorph Selection for Crystal Engineering and Lattice‑Energy Studies

The existence of three crystallographically characterized polymorphs—triclinic (stable below 418 K), metastable hexagonal, and rhombohedral (benzene solvate)—with a precisely refined Ge–Ge bond length of 243.7(2) pm (Dräger & Ross, 1980) provides a rare opportunity for systematic solid‑state reactivity studies on a homoleptic digermane [6]. The conversion enthalpy of 8.4 kJ·mol⁻¹ at the triclinic‑to‑hexagonal transition (418 K) is a well‑defined thermodynamic parameter amenable to calorimetric verification. Neither the disilane nor the distannane analog exhibits comparable polymorphism, making hexaphenyldigermane the unique candidate for investigations into how crystal packing modulates digermane reactivity.

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